

6-(Ethanesulfonyl)pyridine-3-boronic acid molecular structure and formula

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Compound of Interest

Compound Name: 6-(Ethanesulfonyl)pyridine-3-boronic acid

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In-Depth Technical Guide to 6-(Ethanesulfonyl)pyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and key applications of **6-(Ethanesulfonyl)pyridine-3-boronic acid**, a valuable building block in medicinal chemistry and materials science.

Molecular Structure and Chemical Formula

6-(Ethanesulfonyl)pyridine-3-boronic acid is a heterocyclic organic compound containing a pyridine ring substituted with an ethanesulfonyl group and a boronic acid functional group.

Molecular Formula: C₇H₁₀BN₂O₄S^[1]

Molecular Weight: 215.04 g/mol ^[1]

CAS Number: 1256345-84-2^[1]

SMILES: O=S(C1=CC=C(B(O)O)C=N1)(CC)=O^[2]

The two-dimensional chemical structure of **6-(Ethanesulfonyl)pyridine-3-boronic acid** is as follows:

Caption: 2D structure of **6-(Ethanesulfonyl)pyridine-3-boronic acid**.

Physicochemical Properties

A summary of the available quantitative data for **6-(Ethanesulfonyl)pyridine-3-boronic acid** is presented in the table below.

Property	Value	Source
Molecular Formula	C7H10BNO4S	[1]
Molecular Weight	215.04 g/mol	[1]
CAS Number	1256345-84-2	[1]
Purity	97% - 98%	[1][3]
Appearance	Solid (form not specified)	
Storage Conditions	Inert atmosphere, 2-8°C	[2]

Note: Data on melting point, boiling point, and solubility are not readily available in the public domain.

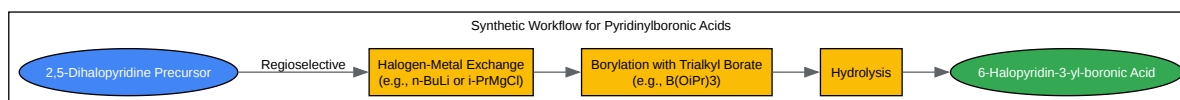
Synthesis and Experimental Protocols

While a specific protocol for the synthesis of **6-(Ethanesulfonyl)pyridine-3-boronic acid** is not detailed in publicly available literature, general methods for the synthesis of pyridinylboronic acids are well-established. These typically involve two main strategies:

- **Halogen-Metal Exchange followed by Borylation:** This is a fundamental and cost-effective method for large-scale preparation. It involves the reaction of a dihalopyridine precursor with an organolithium or Grignard reagent to selectively exchange one halogen atom for a metal. This organometallic intermediate is then quenched with a trialkyl borate ester to form the boronic ester, which is subsequently hydrolyzed to the boronic acid.

- Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method involves the direct borylation of a halopyridine using a palladium catalyst with a boron-containing reagent like bis(pinacolato)diboron (B2pin2).[4]

A plausible synthetic workflow starting from a suitable dihalopyridine is outlined below.



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Caption: General synthetic workflow for 6-halopyridin-3-yl-boronic acids.

Key Applications and Experimental Protocols

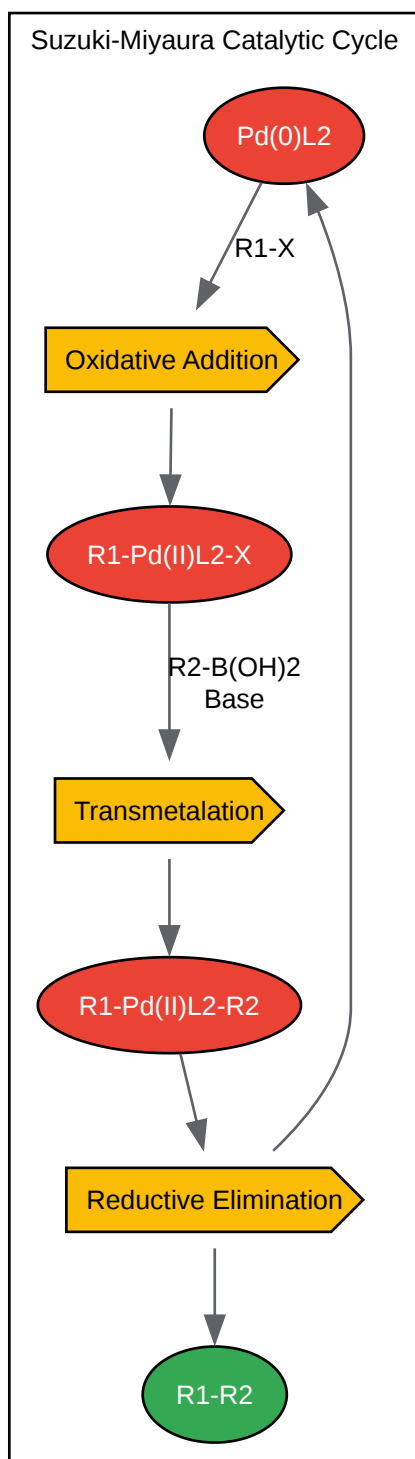
Suzuki-Miyaura Cross-Coupling Reactions

Pyridinylboronic acids are crucial reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[5] This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules.[6] **6-(Ethanesulfonyl)pyridine-3-boronic acid** can be coupled with various aryl or heteroaryl halides or triflates.

General Experimental Protocol for Suzuki-Miyaura Coupling:

- Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1 equiv.), **6-(Ethanesulfonyl)pyridine-3-boronic acid** (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equiv.).[7][8]
- Solvent Addition: Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[7]
- Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80-110 °C.[7]

- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential as Bacterial Efflux Pump Inhibitors

Derivatives of 6-substituted pyridine-3-boronic acid have shown promise as inhibitors of the NorA efflux pump in *Staphylococcus aureus*.^{[9][10]} Efflux pumps are a significant mechanism of antibiotic resistance in bacteria, and their inhibition can restore the efficacy of existing antibiotics.^[9] While **6-(Ethanesulfonyl)pyridine-3-boronic acid** has not been specifically reported as a NorA inhibitor, its structural similarity to active compounds suggests it as a candidate for investigation.

Experimental Protocol for Ethidium Bromide Efflux Assay:

This assay is commonly used to screen for efflux pump inhibitors.

- **Bacterial Culture:** Grow the *S. aureus* strain (e.g., a NorA-overexpressing strain like SA1199B) to the mid-logarithmic phase in a suitable broth medium.^[9]
- **Cell Preparation:** Harvest the bacterial cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS.
- **Loading with Ethidium Bromide:** Incubate the bacterial suspension with ethidium bromide (a substrate of the NorA pump) and a source of energy (e.g., glucose) to allow for its accumulation within the cells.
- **Efflux Initiation:** Initiate efflux by adding a solution of the test compound (**6-(Ethanesulfonyl)pyridine-3-boronic acid**) at various concentrations. A known efflux pump inhibitor (e.g., reserpine) should be used as a positive control.
- **Fluorescence Monitoring:** Monitor the fluorescence of the bacterial suspension over time using a fluorometer. A decrease in fluorescence indicates the efflux of ethidium bromide from the cells. An effective inhibitor will slow down this decrease in fluorescence compared to the control without an inhibitor.

Safety and Handling

A specific Safety Data Sheet (SDS) for **6-(Ethanesulfonyl)pyridine-3-boronic acid** is not widely available. However, based on the data for similar boronic acids, the following general precautions should be taken:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[11]
- Handling: Avoid inhalation of dust and contact with skin and eyes.[11] Use in a well-ventilated area or under a chemical fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[11]
- Hazards: May cause skin, eye, and respiratory irritation.[11] The toxicological properties have not been fully investigated.[12]

Disclaimer: This guide is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in a controlled environment, following all applicable safety regulations.

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